molecular formula C11H12ClF3N2O2 B1445639 2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride CAS No. 1384707-94-1

2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride

Cat. No. B1445639
M. Wt: 296.67 g/mol
InChI Key: AQFMIHXKUJNSPE-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H12ClF3N2O2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound is involved in complex chemical synthesis processes and serves as a precursor in the formation of various derivatives. Studies have discussed the synthesis of related tetrahydroquinoline derivatives, highlighting their significance in medicinal chemistry due to features like a partially-saturated bicyclic ring and a metabolically-stable CF3 group. The preparation methods, often involving multi-step procedures, underline the compound's role in producing novel derivatives with potential therapeutic properties (Jansa, Macháček, & Bertolasi, 2006), (Johnson, O'mahony, Edwards, & Duncton, 2013).

Structural and Molecular Analysis

Research has been dedicated to understanding the structural and molecular properties of this compound and its derivatives. X-ray structural analysis has been employed to elucidate the molecular structure of derivatives, providing insights into their chemical behavior and potential applications in various fields, such as materials science or pharmaceuticals (Rudenko et al., 2013).

Application in Medicinal Chemistry

The compound and its derivatives are of interest in medicinal chemistry due to their structural characteristics. The presence of a trifluoromethyl group and a tetrasubstituted stereocenter in certain derivatives suggests potential biological activity, and research has explored the synthesis of dihydroquinazolinone derivatives with these features. Such compounds are noted for their potential pharmaceutical applications, and the research aims to optimize their synthesis for better yield and stereoselectivity (Liu et al., 2017).

Synthesis Techniques and Methodology

Various synthesis techniques and methodologies have been developed and refined to produce this compound and its derivatives. These methods are crucial for enhancing the efficiency of the synthesis process and for obtaining compounds with desired purity and structural integrity. This includes the use of ultrasound irradiation and conventional methods to synthesize specific tetrahydroquinoline derivatives, showcasing the diverse techniques employed in modern organic synthesis (Thirumalai, Murugan, & Ramakrishnan, 2006).

Advanced Chemical Reactions and Mechanisms

Advanced chemical reactions and mechanisms involving this compound are a subject of study, contributing to a deeper understanding of its reactivity and potential applications. Research includes exploring cyclopropanation processes and subsequent chemical transformations to produce novel heterocyclic systems, indicating the compound's utility in developing new chemical entities with potential applications in various industries (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2.ClH/c1-5-15-8-3-2-6(10(17)18)4-7(8)9(16-5)11(12,13)14;/h6H,2-4H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFMIHXKUJNSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CC(CC2)C(=O)O)C(=N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Reactant of Route 3
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Reactant of Route 5
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride
Reactant of Route 6
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride

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